molecular formula C16H15N3O2 B10915651 6-ethyl-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-ethyl-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915651
M. Wt: 281.31 g/mol
InChI Key: CQSZYNOYJSLTAZ-UHFFFAOYSA-N
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Description

6-ETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. This compound features a unique structure that combines an isoxazole ring with a pyridine ring, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with Pyridine: The isoxazole ring is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

    Introduction of Substituents: The ethyl, methyl, and phenyl groups are introduced through various substitution reactions, often involving organometallic reagents.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions:

    Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

6-ETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves:

    Molecular Targets: Binding to specific enzymes or receptors in the body.

    Pathways Involved: Modulating signaling pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole structures but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

6-ETHYL-3-METHYL-N~4~-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of isoxazole and pyridine rings, along with its distinct substituents, which confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

6-ethyl-3-methyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-3-11-9-13(14-10(2)19-21-16(14)18-11)15(20)17-12-7-5-4-6-8-12/h4-9H,3H2,1-2H3,(H,17,20)

InChI Key

CQSZYNOYJSLTAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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